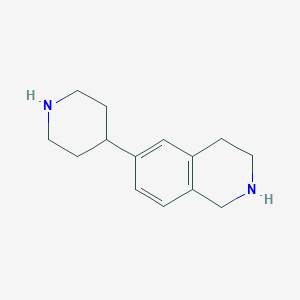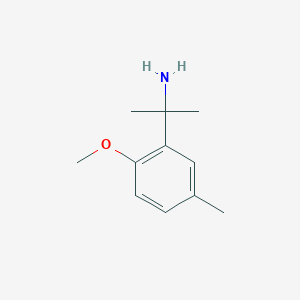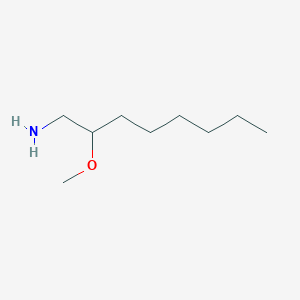
2-(4-Ethynylphenyl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethynylphenyl)-2-methylpropan-1-ol: is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a methylpropan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethynylphenyl)-2-methylpropan-1-ol typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The reaction conditions are generally mild, often carried out at room temperature in aqueous media with a mild base.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Sonogashira coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes careful control of temperature, solvent choice, and catalyst loading.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Ethynylphenyl)-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 2-(4-Ethynylphenyl)-2-methylpropan-1-one.
Reduction: Formation of 2-(4-Ethylphenyl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(4-Ethynylphenyl)-2-methylpropan-1-ol is used as a building block in organic synthesis. It can be incorporated into larger molecular frameworks through coupling reactions, making it valuable in the synthesis of complex organic molecules .
Biology and Medicine: The compound’s structural features make it a potential candidate for drug development. Its ability to undergo various chemical transformations allows for the creation of derivatives with potential biological activity .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its incorporation into polymer matrices can enhance material properties, including strength and thermal stability .
Wirkmechanismus
The mechanism of action of 2-(4-Ethynylphenyl)-2-methylpropan-1-ol largely depends on its chemical reactivity. The ethynyl group can participate in various coupling reactions, forming new carbon-carbon bonds. The hydroxyl group can act as a nucleophile in substitution reactions, while the phenyl ring can undergo electrophilic aromatic substitution .
Vergleich Mit ähnlichen Verbindungen
- 4-Ethynylphenylboronic acid pinacol ester
- Ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′:6′,2″-terpyridine)
Comparison: Compared to similar compounds, 2-(4-Ethynylphenyl)-2-methylpropan-1-ol is unique due to the presence of both an ethynyl group and a hydroxyl group. This dual functionality allows for a wider range of chemical reactions and applications. For example, while 4-Ethynylphenylboronic acid pinacol ester is primarily used in coupling reactions, this compound can also participate in oxidation and reduction reactions .
Eigenschaften
Molekularformel |
C12H14O |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-(4-ethynylphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H14O/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h1,5-8,13H,9H2,2-3H3 |
InChI-Schlüssel |
XHAXLMPPUHBXDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)C1=CC=C(C=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


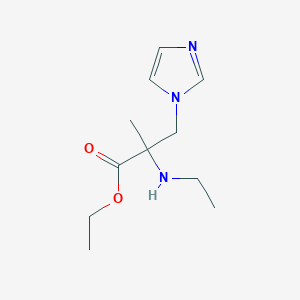

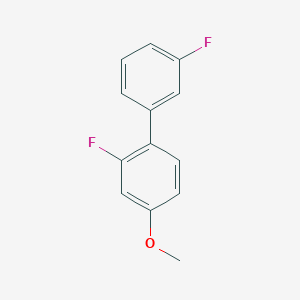
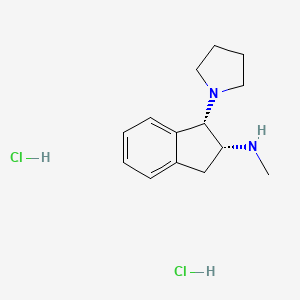
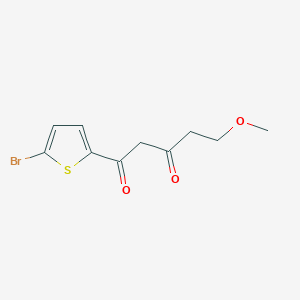
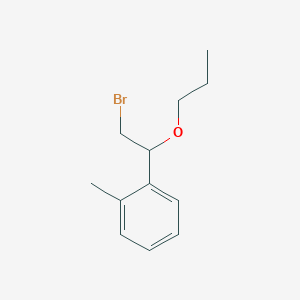

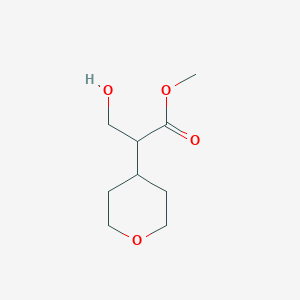
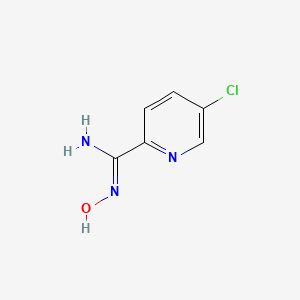
![Benzo[b]thiophene-3-thiol](/img/structure/B13619459.png)
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B13619462.png)
